molecular formula C6H6BNO5 B8118979 3-Hydroxy-4-nitrophenylboronic acid

3-Hydroxy-4-nitrophenylboronic acid

Cat. No.: B8118979
M. Wt: 182.93 g/mol
InChI Key: RUXPWWLRHYQWHZ-UHFFFAOYSA-N
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Description

3-Hydroxy-4-nitrophenylboronic acid is a chemical compound with the molecular formula C6H6BNO5. It is characterized by the presence of a hydroxyl group (-OH) and a nitro group (-NO2) attached to a phenyl ring, which is further connected to a boronic acid group (-B(OH)2). This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4-nitrophenylboronic acid typically involves the nitration of phenylboronic acid followed by hydroxylation. The nitration step can be achieved by treating phenylboronic acid with nitric acid under controlled conditions to introduce the nitro group at the 4-position of the phenyl ring

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and hydroxylation processes. These processes are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-4-nitrophenylboronic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) can be employed to reduce the nitro group to an amino group.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction: The reduction of the nitro group can result in the formation of 3-Hydroxy-4-aminophenylboronic acid.

  • Substitution: Nucleophilic substitution reactions can produce various substituted phenylboronic acid derivatives.

Scientific Research Applications

3-Hydroxy-4-nitrophenylboronic acid has diverse applications in scientific research, including chemistry, biology, medicine, and industry.

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions. Biology: The compound is employed in biochemical assays and as a probe in biological studies. Medicine: Industry: It is utilized in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which 3-Hydroxy-4-nitrophenylboronic acid exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which allows it to participate in various biochemical processes. The hydroxyl and nitro groups can also influence the compound's reactivity and binding affinity to biological targets.

Comparison with Similar Compounds

3-Hydroxy-4-nitrophenylboronic acid is unique due to its combination of hydroxyl, nitro, and boronic acid groups. Similar compounds include 4-Hydroxy-3-nitrophenylacetic acid and other nitro-substituted phenylboronic acids. These compounds differ in their functional groups and chemical properties, which can affect their reactivity and applications.

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Properties

IUPAC Name

(3-hydroxy-4-nitrophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BNO5/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3,9-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUXPWWLRHYQWHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)[N+](=O)[O-])O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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